Desthiobenzylpenicillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

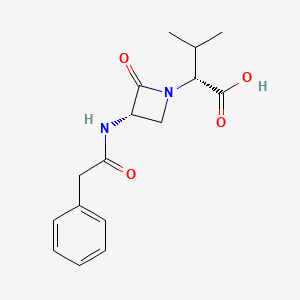

Desthiobenzylpenicillin, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Desthiobenzylpenicillin

This compound, a derivative of benzylpenicillin, is a beta-lactam antibiotic that has garnered attention for its potential applications in various fields of medical research and pharmacology. This compound is particularly significant in the study of antibiotic resistance, microbial infections, and pharmacokinetics. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy is often compared with other antibiotics to evaluate its potential as a treatment option.

Case Study: Comparative Efficacy Against Staphylococcus aureus

A study investigated the effectiveness of this compound against penicillin-susceptible Staphylococcus aureus (PSSA). The findings indicated that patients treated with this compound had a lower 30-day mortality rate compared to those treated with flucloxacillin, suggesting its potential benefit in clinical settings for bloodstream infections.

| Treatment | 30-Day Mortality Rate |

|---|---|

| This compound | 10.5% |

| Flucloxacillin | 14.2% |

This data highlights the importance of this compound in treating specific bacterial infections, particularly in cases where traditional antibiotics may fail due to resistance mechanisms .

Pharmacokinetics and Drug Development

Research into the pharmacokinetic properties of this compound has revealed insights into its absorption, distribution, metabolism, and excretion. Understanding these properties is crucial for developing effective dosing regimens.

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | Approximately 30 minutes |

| Peak plasma concentration | 20 mg/L after IV administration |

| Volume of distribution | 0.3 L/kg |

These pharmacokinetic parameters are essential for optimizing therapeutic protocols and minimizing adverse effects during treatment .

Resistance Mechanisms

This compound has been studied for its role in overcoming bacterial resistance mechanisms. Research indicates that this compound can effectively inhibit certain resistant strains due to its unique structure that allows it to evade common beta-lactamase enzymes produced by bacteria.

Case Study: Overcoming Resistance

In a laboratory setting, this compound was tested against a panel of resistant bacterial strains. The results showed that it maintained activity against strains that were resistant to other beta-lactams, underscoring its potential as a valuable therapeutic agent in combating antibiotic resistance .

Analyse Chemischer Reaktionen

Reaction Kinetics in Penicillin-Related Studies

While Desthiobenzylpenicillin is not explicitly discussed, research on benzyl bromide (a related aromatic compound) reveals insights into reaction kinetics. In a study analyzing an SN2 reaction between benzyl bromide and sodium azide:

-

Diffusion coefficients were measured as 0.367±0.115×10−9m2/s for benzyl bromide and 1.17±0.723×10−9m2/s for sodium azide .

-

The reaction rate constant was calculated as k=0.0005m3⋅s−1⋅mol−1 .

This methodology could theoretically apply to studying penicillin derivatives, though no direct data exists for this compound.

Non-Allergic Adverse Reactions in Penicillin Derivatives

A case series on Benzathine Penicillin G (BPG) highlights severe non-allergic reactions, including fatal cardiorespiratory events :

| Parameter | Details |

|---|---|

| Affected Patients | 9 patients (6 fatalities, 3 near-fatalities) |

| Onset Time | Immediate to 1 hour post-injection |

| Key Symptoms | Loss of consciousness, asystole, cardiorespiratory arrest |

| Proposed Mechanism | Unclear; potential cardiac toxicity from dibenzylethylenediamine (excipient) |

While not directly related to this compound, this underscores the importance of excipient interactions in penicillin formulations.

Radical-Mediated Oxidation Reactions

Research on silica particles demonstrates how surface-bound radicals (e.g., silyloxy radicals) can drive oxidation reactions, converting thiols (S H) to disulfides (S S) . Though unrelated to penicillins, this mechanism parallels potential redox interactions in sulfur-containing pharmaceuticals.

Eigenschaften

CAS-Nummer |

4425-26-7 |

|---|---|

Molekularformel |

C16H20N2O4 |

Molekulargewicht |

304.34 g/mol |

IUPAC-Name |

(2R)-3-methyl-2-[(3S)-2-oxo-3-[(2-phenylacetyl)amino]azetidin-1-yl]butanoic acid |

InChI |

InChI=1S/C16H20N2O4/c1-10(2)14(16(21)22)18-9-12(15(18)20)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,17,19)(H,21,22)/t12-,14+/m0/s1 |

InChI-Schlüssel |

FZGPEVZHDQGHEP-GXTWGEPZSA-N |

SMILES |

CC(C)C(C(=O)O)N1CC(C1=O)NC(=O)CC2=CC=CC=C2 |

Isomerische SMILES |

CC(C)[C@H](C(=O)O)N1C[C@@H](C1=O)NC(=O)CC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C(C(=O)O)N1CC(C1=O)NC(=O)CC2=CC=CC=C2 |

Key on ui other cas no. |

4425-26-7 |

Synonyme |

desthiobenzylpenicillin desthiobenzylpenicillin, monosodium salt, (R-(R*,S*))-isomer dethiobenzylpenicillin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.